2-Chloro-N-(5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)benzamide
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Overview
Description
2-Chloro-N-(5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)benzamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a furan ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)benzamide typically involves the condensation of 2-chlorobenzoyl chloride with 2-furylmethylene-4-oxo-2-thioxo-1,3-thiazolidine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed in an appropriate solvent like dichloromethane or chloroform to obtain the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced thiazolidinone derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-(5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and reactivity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: Its derivatives are explored for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)benzamide involves its interaction with various molecular targets. The thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, further influencing biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(2-(2-(2-furylmethylene)hydrazino)-2-oxoethyl)benzamide
- 2-Chloro-N-(2-(2-(2-furylmethylene)hydrazino)-2-oxoethyl)benzamide
- 2-Chloro-N-{3-[2-(2-furylmethylene)hydrazino]-3-oxopropyl}benzamide
Uniqueness
2-Chloro-N-(5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)benzamide is unique due to the presence of the thiazolidinone ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this ring structure or have different substituents .
Properties
Molecular Formula |
C15H9ClN2O3S2 |
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Molecular Weight |
364.8 g/mol |
IUPAC Name |
2-chloro-N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C15H9ClN2O3S2/c16-11-6-2-1-5-10(11)13(19)17-18-14(20)12(23-15(18)22)8-9-4-3-7-21-9/h1-8H,(H,17,19)/b12-8+ |
InChI Key |
QFGICOMQJKEBGY-XYOKQWHBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=CO3)SC2=S)Cl |
Origin of Product |
United States |
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